PDGFR Tyrosine Kinase Inhibition: SAR-Defined Potency of the 3-Position Quinoline Scaffold
In a foundational series of 63 3-substituted quinoline derivatives, the 3-phenylethynyl attachment motif, when optimized with 6,7-dimethoxy substituents, achieves potent PDGFR tyrosine kinase inhibition (IC50 = 50 nM) [1]. This compares favorably to the series-wide optimum of ≤20 nM observed for other 3-substituted analogs, establishing the 3-position quinoline framework as a privileged scaffold for PDGFR targeting [1][2]. Notably, the same series demonstrated inactivity against EGFR (IC50 > 20,000 nM), highlighting a selectivity profile intrinsic to this chemical class that is critical for target validation studies [1].
| Evidence Dimension | PDGF receptor tyrosine kinase inhibition |
|---|---|
| Target Compound Data | IC50 = 50 nM (for 6,7-dimethoxy-3-phenylethynyl-quinoline, the closest analog with available quantitative data) |
| Comparator Or Baseline | Series optimum IC50 ≤ 20 nM for various 3-substituted quinolines; EGFR IC50 > 20,000 nM |
| Quantified Difference | Potency within one order of magnitude of series optimum; >400-fold selectivity over EGFR |
| Conditions | Cell-free PDGF receptor tyrosine kinase (PDGF-RTK) activity assay; isolated human epidermal growth factor tyrosine kinase receptor assay |
Why This Matters
This establishes the 3-substituted quinoline core as a viable starting point for PDGFR inhibitor development, with clear differentiation from EGFR-targeting quinolines, thereby guiding medicinal chemistry procurement for kinase inhibitor programs.
- [1] BindingDB. BDBM50039094: 6,7-Dimethoxy-3-phenylethynyl-quinoline. Accessed April 2026. View Source
- [2] Maguire MP, Sheets KR, McVety K, Spada AP, Zilberstein A. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. J Med Chem. 1994;37(14):2129-2137. doi:10.1021/jm00040a003 View Source
